JWH-015

Beschreibung

Eigenschaften

IUPAC Name |

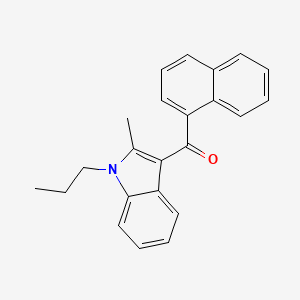

(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSBBBWQTLXQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165902 | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-08-2 | |

| Record name | JWH 015 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH 015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JHW-015 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-015: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-015 is a synthetic naphthoylindole that acts as a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on cells of the immune system, making it a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune disorders. Unlike the CB1 receptor, which is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor offers a pathway for modulating immune function with potentially fewer central nervous system side effects. This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: CB2 Receptor Agonism

This compound exerts its effects on immune cells primarily through its interaction with the CB2 receptor, a G protein-coupled receptor (GPCR). It displays a significantly higher binding affinity for the CB2 receptor over the CB1 receptor.[1][2]

Quantitative Data: Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Cell Line | Reference |

| This compound | Human CB2 | 13.8 nM | CHO cells | [3] |

| This compound | Human CB1 | 383 nM | CHO cells | [3] |

Effects on Immune Cell Subsets

This compound modulates the function of a wide range of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells. The primary consequences of CB2 receptor activation by this compound are the induction of apoptosis, inhibition of proliferation, and modulation of cytokine production.

T Lymphocytes

In T lymphocytes, this compound has been shown to inhibit proliferation in response to mitogenic stimulation in a dose-dependent manner.[1][4] This anti-proliferative effect is largely attributed to the induction of apoptosis.[1][5] Furthermore, this compound suppresses the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][6]

B Lymphocytes

Similar to its effects on T cells, this compound reduces the proliferative response of B cells to mitogens, an effect also linked to the induction of apoptosis.[1][5]

Monocytes and Macrophages

This compound has been demonstrated to inhibit the migration of human monocytes towards chemokines, a crucial process in the inflammatory response.[7][8] This effect is associated with the downregulation of chemokine receptors on the monocyte surface. In macrophages, this compound can modulate cytokine release, contributing to an anti-inflammatory phenotype.

Dendritic Cells

In dendritic cells (DCs), which are critical antigen-presenting cells, this compound has been shown to suppress the production of pro-inflammatory cytokines. This modulation can potentially dampen the initiation of adaptive immune responses.

Quantitative Data: Functional Effects

| Immune Cell Type | Effect | Method | Concentration/IC50/EC50 | Result | Reference |

| Mouse Splenocytes (T and B cells) | Inhibition of Proliferation | [3H]-Thymidine Incorporation | 5, 10, 20 µM | Dose-dependent decrease in proliferation | [1] |

| Mouse Thymocytes | Induction of Apoptosis | TUNEL Assay | 20 µM | 66.82% apoptosis | [1] |

| Human Monocytes | Inhibition of Migration | Chemotaxis Assay | 10 µM | Significant reduction in migration towards CCL2 | [7] |

| Human Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of IL-6 Production | ELISA | 10-20 µM | Marked inhibition of IL-1β-induced IL-6 production | [9] |

| Human Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of IL-8 Production | ELISA | 10-20 µM | Marked inhibition of IL-1β-induced IL-8 production | [9] |

Signaling Pathways

The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events. While classically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, the downstream effects of this compound are multifaceted and involve other key signaling pathways.

MAPK/ERK and PI3K/Akt Pathways

Studies have implicated the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways in mediating the effects of this compound. In human monocytes, the inhibitory effect of this compound on migration involves the PI3K/Akt and ERK1/2 pathways.[7][8] In some cancer cell models, this compound has been shown to modulate MAPK/ERK signaling.[10][11]

Apoptosis Pathways

This compound induces apoptosis in lymphocytes through the activation of both the extrinsic and intrinsic pathways. This involves the activation of caspase-8 and caspase-9, leading to the executioner caspase-3 activation and subsequent cell death.[1][12]

Signaling Pathway Diagrams

Caption: this compound signaling cascade leading to apoptosis and inhibition of proliferation in lymphocytes.

Caption: this compound signaling pathway inhibiting monocyte migration.

Experimental Protocols

Radioligand Binding Assay for CB2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Membrane preparation from the above cells.

-

Radioligand: [³H]CP-55,940.

-

This compound.

-

Non-radiolabeled competitor (for non-specific binding): WIN 55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (GF/B or GF/C).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]CP-55,940 (at a concentration close to its Kd), and membrane preparation (e.g., 10 µg protein/well).

-

Non-specific Binding: Assay buffer, [³H]CP-55,940, a high concentration of WIN 55,212-2 (e.g., 10 µM), and membrane preparation.

-

Competition Binding: Serial dilutions of this compound, [³H]CP-55,940, and membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 value of this compound by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[13][14][15]

Caption: Experimental workflow for the radioligand binding assay.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To measure the effect of this compound on T-cell proliferation.

Materials:

-

Isolated primary T cells or splenocytes.

-

Complete RPMI-1640 medium.

-

T-cell mitogen (e.g., Concanavalin A (Con A) or anti-CD3/CD28 antibodies).

-

This compound.

-

[³H]-Thymidine.

-

96-well cell culture plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Plate T cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate.

-

Add various concentrations of this compound to the wells. Include a vehicle control.

-

Stimulate the cells with a T-cell mitogen (e.g., 2 µg/mL Con A). Include an unstimulated control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

During the last 8-18 hours of incubation, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Express the results as counts per minute (CPM) or as a stimulation index.[1][16][17][18][19]

Caption: Workflow for the T-cell proliferation assay using [³H]-thymidine incorporation.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of specific cytokines by immune cells.

Materials:

-

Isolated immune cells (e.g., T cells, monocytes).

-

Complete cell culture medium.

-

Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells).

-

This compound.

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-2).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Culture immune cells in a 24- or 48-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate stimulant.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-substrate solution for color development.

-

-

Read the absorbance on a plate reader.

-

Calculate the cytokine concentrations based on the standard curve.[20][21][22][23][24]

Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling

Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.

Materials:

-

Isolated immune cells.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat immune cells with this compound for various time points.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the total protein antibody (e.g., anti-total-ERK) as a loading control.

-

Quantify the band intensities using densitometry software.[25][26][27][28]

Conclusion

This compound is a valuable research tool for investigating the role of the CB2 receptor in the immune system. Its selective agonism at the CB2 receptor leads to a range of immunomodulatory effects, including the induction of apoptosis and inhibition of proliferation in lymphocytes, as well as the modulation of cytokine production and cell migration in various immune cell types. The underlying mechanisms involve the canonical Gi/o-cAMP pathway, as well as the MAPK/ERK and PI3K/Akt signaling cascades. The detailed protocols provided in this guide offer a framework for the further characterization of this compound and other CB2 receptor agonists in the context of immune regulation and drug development.

References

- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Effects of Cannabinoids on T-cell Function and Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 420magazine.com [420magazine.com]

- 6. A CB2-Selective Cannabinoid Suppresses T-cell Activities and Increases Tregs and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]

- 9. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CB2 cannabinoid receptor agonist, this compound, triggers apoptosis in immune cells: potential role for CB2-selective ligands as immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 19. criver.com [criver.com]

- 20. Cytokine Elisa [bdbiosciences.com]

- 21. ELISA Protocol [protocols.io]

- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 23. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]

- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

JWH-015: A Comprehensive Pharmacological and Toxicological Profile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JWH-015 is a synthetic cannabinoid of the naphthoylindole family, recognized for its selective agonism at the cannabinoid receptor type 2 (CB2).[1][2][3] Developed by Dr. John W. Huffman, this compound has been instrumental as a scientific tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the immune system.[1][3][4] While it exhibits a preference for the CB2 receptor, its activity at the cannabinoid receptor type 1 (CB1) is not insignificant and warrants careful consideration in experimental design and data interpretation.[5][6] This document provides a detailed technical overview of the pharmacology, toxicology, and relevant experimental methodologies associated with this compound.

Pharmacological Profile

Receptor Binding and Selectivity

This compound is characterized as a CB2-selective agonist. However, the degree of selectivity can vary depending on the assay. It binds to human CB2 receptors with a significantly higher affinity than to human CB1 receptors. Despite this preference, it can potently and efficaciously activate CB1 receptors, especially at concentrations used in many experimental settings.[5][6][7]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki Value | Assay Type | Reference(s) |

| CB1 | Human | 383 nM | Radioligand Binding (CHO cells) | [1][3][4] |

| Human | 2.3 x 10-5 M | Isotopic Receptor Binding | [8] | |

| Human | 6.80 x 10-11 M | Non-isotopic Receptor Binding (SPR) | [8][9][10] | |

| CB2 | Human | 13.8 nM | Radioligand Binding (CHO cells) | [1][3][4] |

Note: The significant variation in reported Ki values for the CB1 receptor may be attributed to different experimental methodologies (e.g., isotopic vs. non-isotopic assays, different cell lines, and assay conditions).

Functional Activity

This compound acts as an agonist at both CB1 and CB2 receptors, initiating downstream signaling cascades. Its functional potency has been evaluated in various cellular systems. A notable study using murine autaptic hippocampal neurons, which express CB1 but not CB2 receptors, demonstrated that this compound inhibits excitatory postsynaptic currents with a half-maximal effective concentration (EC50) of 216 nM, confirming its significant functional activity at CB1 receptors.[5][6][7]

Table 2: Functional Activity (EC50) of this compound

| Target/Assay | System | EC50 Value | Reference(s) |

| Inhibition of Excitatory Postsynaptic Currents | Murine Autaptic Hippocampal Neurons (CB1) | 216 nM | [5][6][7] |

| Inhibition of IRF7 Phosphorylation | Human PBMCs | 1.02 µM | [11] |

Signaling Pathways

Activation of the G-protein coupled CB2 receptor by this compound triggers multiple intracellular signaling pathways. These pathways are cell-type dependent and contribute to its diverse biological effects, such as the modulation of immune cell migration and induction of apoptosis.

-

Immune Cell Modulation: In human monocytes, this compound-mediated CB2 activation leads to reduced migration in response to chemokines. This effect involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK1/2) pathways, but not the p38 MAPK pathway.[12][13][14]

-

Pro-Apoptotic Signaling: In prostate cancer cells, this compound induces apoptosis by stimulating the de novo synthesis of the pro-apoptotic sphingolipid ceramide, activating c-Jun N-terminal kinase (JNK), and inhibiting the pro-survival Akt pathway.[15]

-

Anti-Inflammatory Signaling: In synovial fibroblasts associated with rheumatoid arthritis, this compound exerts anti-inflammatory effects by inhibiting the activation of TAK1 and the downstream kinases JNK and ERK.[16]

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its pro-apoptotic effects in various cell types. While specific in-depth toxicology studies on this compound are limited, the broader class of synthetic cannabinoids is associated with significant health risks.[17][18]

In Vitro Toxicology

This compound has demonstrated cytotoxic and pro-apoptotic activity in a range of in vitro models, primarily those involving immune and cancer cells. These effects are often mediated through the CB2 receptor and involve the induction of apoptotic pathways.

Table 3: In Vitro Cytotoxic Effects of this compound

| Cell Type | Effect | Concentration(s) | Key Mechanisms | Reference(s) |

| Thymocytes | Induction of Apoptosis | 5, 10, 20 µM | Caspase-3/7 activation, loss of mitochondrial membrane potential | [4] |

| Prostate Cancer Cells (PC-3) | Induction of Apoptosis | 10 µM | Ceramide synthesis, JNK activation, Akt inhibition | [15] |

| Bladder Cancer Cells (RT112) | Induction of Apoptosis | 20 µM | Caspase-3 activation | [19] |

| T and B cells | Inhibition of Proliferation | 5-20 µM | Induction of apoptosis | [4] |

In Vivo Toxicology

Limited in vivo toxicology data is available specifically for this compound. One study reported that in vivo administration to mice resulted in thymic atrophy and apoptosis of thymocytes, consistent with its in vitro effects on immune cells.[4] Conversely, in a xenograft mouse model of prostate cancer, treatment with this compound led to a significant reduction in tumor growth, highlighting its potential therapeutic application.[15] It is crucial to note that synthetic cannabinoids as a class can cause severe adverse effects, including cardiovascular, neurological, and psychiatric toxicities.[20]

Metabolism

The metabolism of this compound has been studied in vitro and proceeds through several key pathways common to other aminoalkylindole cannabinoids. A total of 22 metabolites have been identified in microsomal studies.[21]

-

Primary Metabolic Routes: The main metabolic transformations are monohydroxylation on various parts of the molecule and N-dealkylation of the propyl chain.[1][3]

-

Secondary Metabolic Route: Epoxidation of the naphthalene ring system also occurs.[1][3] The formation of epoxide metabolites is a potential toxicological concern, as epoxides of polycyclic aromatic hydrocarbons can be carcinogenic. However, there is currently no direct in vivo evidence to suggest that this compound or its metabolites are carcinogenic.[1][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. realmofcaring.org [realmofcaring.org]

- 16. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cannabinoid JWH-015: A Technical Guide to its Discovery, History, and Core Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-015 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by Dr. John W. Huffman. It has been widely utilized in scientific research as a selective agonist for the cannabinoid receptor 2 (CB2). This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed examination of the experimental protocols used for its characterization. Quantitative data on its receptor binding affinity and functional activity are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visually represented through detailed diagrams, offering a comprehensive resource for researchers in the fields of pharmacology and drug development.

Discovery and History

This compound emerges from the extensive work of organic chemist Dr. John W. Huffman at Clemson University. Beginning in 1984, Huffman and his research team embarked on a project, funded by the National Institute on Drug Abuse, to synthesize novel cannabinoid compounds.[1] Over two decades, this research yielded over 400 synthetic cannabinoids, which became invaluable pharmacological tools for studying the endocannabinoid system and cannabinoid receptor genetics.[1] The "JWH" prefix in the nomenclature of these compounds directly acknowledges their origin from Huffman's laboratory.

Initially, the goal of Huffman's research was to create tools to probe the then-newly discovered cannabinoid receptors, CB1 and CB2.[2] this compound was developed as a subtype-selective cannabinoid agonist with a notable preference for the CB2 receptor.[3] This selectivity has made it a valuable compound for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system, distinguishing it from the predominantly neurological distribution of the CB1 receptor.[4] The synthesis and characterization of this compound and other analogues were published in peer-reviewed journals, which, while advancing scientific understanding, also inadvertently provided a blueprint for clandestine synthesis, leading to the emergence of these compounds in "legal high" products.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound is primarily defined by its binding affinity and functional activity at the cannabinoid receptors. The following tables summarize key quantitative data from various studies.

| Parameter | Receptor | Value (nM) | Notes |

| Binding Affinity (Ki) | CB1 | 383 | Binds with lower affinity to CB1. |

| CB2 | 13.8 | Demonstrates approximately 28-fold selectivity for CB2 over CB1.[3][5] | |

| Functional Activity (EC50) | CB1 | 216 | Potent activation of CB1 in neuronal cells.[6] |

Table 1: Receptor Binding Affinities and Functional Activity of this compound.

Core Experimental Protocols

The characterization of this compound has relied on a variety of standard and specialized experimental techniques. This section details the methodologies for key assays used to determine its pharmacological and cellular effects.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a ligand to its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at cannabinoid receptors CB1 and CB2.

Materials:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[4]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[4]

-

Equipment: 96-well filter plates (GF/C), vacuum manifold, scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kd).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and receptor membranes.

-

Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.

-

Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[6]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

-

Cell Line: Relevant cell line (e.g., PC-3 prostate cancer cells, 4T1 breast cancer cells).[1][7]

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

-

Solubilization Solution: e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.

-

Equipment: 96-well plates, multi-well spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

Workflow for MTT Cell Viability Assay.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To determine if this compound induces apoptosis in cells.

Materials:

-

Cell Line: e.g., Thymocytes, splenocytes.[8]

-

Fixation and Permeabilization Reagents: Paraformaldehyde, ethanol.

-

TUNEL Assay Kit: Containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP).

-

Staining Reagents: Fluorescently labeled anti-BrdU antibody, Propidium Iodide (PI) or DAPI.

-

Equipment: Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Treatment: Culture cells with this compound or vehicle control.

-

Fixation: Harvest and fix cells in paraformaldehyde.

-

Permeabilization: Permeabilize cells with ethanol.

-

Labeling: Incubate cells with the TdT enzyme and labeled dUTPs to label the 3'-OH ends of fragmented DNA.

-

Staining: Stain with a fluorescently labeled antibody against the incorporated dUTPs and a nuclear counterstain (PI or DAPI).

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation).

Objective: To investigate the effect of this compound on the expression and activation of proteins in specific signaling pathways.

Materials:

-

Cell Lysates: From cells treated with this compound and controls.

-

SDS-PAGE Gels and Electrophoresis Equipment.

-

Transfer Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: e.g., 5% non-fat milk or BSA in TBST.

-

Primary Antibodies: Specific for the proteins of interest (e.g., caspases, Akt, ERK).

-

Secondary Antibodies: HRP-conjugated antibodies.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Electrotransfer: Transfer proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities to determine relative protein expression levels.

Signaling Pathways Modulated by this compound

This compound, primarily through its action on the CB2 receptor, modulates several intracellular signaling pathways. These pathways are critical to its observed effects on immune function, cell survival, and migration.

Apoptosis Induction in Immune Cells

This compound has been shown to induce apoptosis in immune cells such as thymocytes and splenocytes.[8] This process involves the activation of both the extrinsic and intrinsic apoptotic pathways.

This compound Induced Apoptotic Signaling Pathway.

Modulation of Monocyte Migration

This compound can modulate the migration of human monocytes through its influence on chemokine receptor expression and downstream signaling cascades.[8][9] This involves the PI3K/Akt and ERK1/2 pathways.

This compound Signaling in Monocyte Migration.

Anti-proliferative Effects in Cancer Cells

In prostate cancer cells, this compound has been demonstrated to inhibit cell growth by inducing apoptosis.[7] This effect is mediated by the CB2 receptor and involves the de novo synthesis of ceramide and modulation of the JNK and Akt signaling pathways.[7][10]

Anti-proliferative Signaling of this compound.

Conclusion

This compound has proven to be a cornerstone synthetic cannabinoid for the selective investigation of the CB2 receptor. Its discovery by John W. Huffman paved the way for a deeper understanding of the endocannabinoid system's role in immunity, inflammation, and oncology. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for researchers utilizing this compound in their studies. As research into the therapeutic potential of CB2 agonists continues, a thorough understanding of the properties and experimental history of foundational molecules like this compound remains essential for the continued advancement of the field.

References

- 1. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. realmofcaring.org [realmofcaring.org]

- 8. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

JWH-015: A Technical Guide to a Selective CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-015 is a synthetic cannabinoid of the naphthoylindole family that exhibits selective agonist activity at the cannabinoid receptor type 2 (CB2).[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and key experimental findings. Detailed methodologies for relevant assays are presented, alongside a quantitative summary of its binding affinities and functional potencies. Furthermore, this document illustrates the principal signaling pathways activated by this compound and typical experimental workflows for its characterization, aiming to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a well-characterized synthetic cannabinoid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 155471-08-2 | [1][3][4] |

| Molecular Formula | C23H21NO | [1][3][4] |

| Molecular Weight | 327.43 g/mol | [3][4] |

| Appearance | Neat solid | [5] |

| Purity | ≥98% | [5] |

Pharmacological Profile

This compound is recognized for its preferential binding to the CB2 receptor over the CB1 receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor.

Receptor Binding Affinities

The binding affinities of this compound for human cannabinoid receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

| Receptor | Ki (nM) | Cell Line | Notes | Reference |

| Human CB2 | 13.8 | CHO cells | Expressing cloned human CB2 receptors | [1][3][4][6] |

| Human CB1 | 383 | CHO cells | Expressing cloned human CB1 receptors | [1][3][4][6] |

This data demonstrates that this compound has an approximately 28-fold higher affinity for the CB2 receptor compared to the CB1 receptor.[1] However, it is important to note that at higher concentrations, this compound can also activate CB1 receptors.[7][8]

Functional Activity

This compound acts as an agonist at the CB2 receptor, meaning it binds to and activates the receptor, initiating downstream intracellular signaling cascades. Its functional potency is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

| Assay | EC50 (nM) | Cell System | Effect | Reference |

| Inhibition of Excitatory Postsynaptic Currents | 216 | Murine autaptic hippocampal neurons | CB1-mediated effect | [8] |

| Inhibition of CpG-induced pIRF7 | 1020 | Human PBMC | Immunomodulatory effect | [9] |

| Inhibition of CpG-induced pTBK1 | 4490 | Human PBMC | Immunomodulatory effect | [9] |

It is noteworthy that in some cellular systems, this compound has been observed to behave as a full agonist in cAMP assays, while displaying lower efficacy in [35S]GTPγS binding assays.[10]

Signaling Pathways

Activation of the CB2 receptor by this compound triggers a cascade of intracellular events, primarily through its coupling to inhibitory G proteins (Gi/o). These signaling pathways are integral to the diverse pharmacological effects of this compound.

Canonical Gαi-Mediated Pathway

The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream gene transcription.

MAPK/ERK and PI3K/Akt Pathways

Studies have shown that this compound can also modulate other important signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) 1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][12][13] These pathways are crucial in regulating cell proliferation, survival, and inflammation.

Key Experimental Findings and Applications

This compound has been utilized in a variety of in vitro and in vivo studies to explore the therapeutic potential of CB2 receptor activation.

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory properties. It has been shown to inhibit the migration of human monocytes in response to chemokines, a key process in inflammation.[7][12] This effect is associated with the downregulation of chemokine receptors CCR1 and CCR2.[7][12] Furthermore, this compound can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts.[14] Some studies suggest that the anti-inflammatory actions of this compound may also involve an off-target interaction with the glucocorticoid receptor.[14][15]

Antinociceptive Effects

In models of chronic inflammatory and neuropathic pain, this compound has been shown to produce antinociceptive effects, reducing mechanical allodynia and thermal hyperalgesia.[16][17][18] These analgesic properties are thought to be mediated, at least in part, by the activation of the nitric oxide-cGMP-PKG-KATP channel pathway, potentially involving the release of endogenous opioids.[16][18]

Anti-cancer Properties

This compound has been investigated for its potential anti-cancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, and reduce tumor growth and metastasis in vivo.[19][20][21] The proposed mechanisms include the de novo synthesis of ceramide and modulation of the JNK and Akt signaling pathways.[20][21]

Metabolic Effects

In diet-induced obese mice, chronic administration of this compound has been observed to reduce body weight and fat mass, and improve metabolic parameters such as plasma levels of free fatty acids, triglycerides, and insulin.[22][23]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Cannabinoid Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[24][25]

-

Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940.[24]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[24]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[24]

-

Test Compound: this compound serially diluted to a range of concentrations.

-

96-well plates, filtration system (cell harvester and glass fiber filters), and a scintillation counter.[24]

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[24][25]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[24]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[24]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

-

cAMP Functional Assay

This protocol describes a method to measure the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human CB2 receptor.[10][26]

-

Forskolin: An adenylyl cyclase activator.[11]

-

Test Compound: this compound serially diluted.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[10][11]

-

384-well white plates, and a compatible plate reader.[11]

Procedure:

-

Cell Seeding: Seed the cells in a 384-well plate and incubate for 24 hours.[11]

-

Compound Addition: Remove the culture medium and add the diluted this compound to the wells. Incubate for 15-30 minutes.[26]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. Incubate for 30 minutes.[11]

-

cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.[11]

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the EC50 and Emax (maximal efficacy) values.[11]

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of CB2 receptor function. Its selectivity for CB2 over CB1, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, underscores its potential for therapeutic development in inflammatory diseases, chronic pain, and oncology. However, researchers should remain mindful of its potential for off-target effects and CB1 receptor activation at higher concentrations. This guide provides a foundational understanding of this compound, its pharmacological characteristics, and the experimental approaches for its study, thereby facilitating further research into the therapeutic promise of selective CB2 receptor agonism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substance Details this compound [unodc.org]

- 3. medkoo.com [medkoo.com]

- 4. JWH 015 | CAS 155471-08-2 | JWH015 | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]

- 14. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antinociceptive effects of this compound in chronic inflammatory pain are produced by nitric oxide-cGMP-PKG-KATP pathway activation mediated by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. realmofcaring.org [realmofcaring.org]

- 21. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Structure-Activity Relationship of JWH-015: A Deep Dive into its Affinity for Cannabinoid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

JWH-015, a synthetic cannabinoid of the naphthoylindole family, has garnered significant interest within the scientific community for its notable selectivity towards the cannabinoid type 2 receptor (CB2) over the cannabinoid type 1 receptor (CB1). This preference for the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, has made this compound and its analogs valuable tools for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammation, pain, and neurodegenerative diseases, while minimizing the psychoactive effects associated with CB1 receptor activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and the logical workflow of its SAR exploration.

Core Structure and Pharmacophore

The foundational structure of this compound, (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone, serves as the scaffold for a multitude of analogs. The SAR of this class of compounds is primarily dictated by modifications to three key regions: the N-alkyl chain on the indole ring, the substituent at the 2-position of the indole ring, and various substitutions on the naphthoyl moiety.

Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogs

The following tables summarize the binding affinities (Ki) of this compound and a series of its analogs for the human CB1 and CB2 receptors. The data presented here is crucial for understanding how subtle structural changes influence receptor recognition and selectivity.

Table 1: Effect of N-Alkyl Chain Length on Cannabinoid Receptor Affinity

| Compound | N-Alkyl Group (R1) | 2-Position (R2) | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio |

| This compound | Propyl | CH₃ | 164 ± 22 | 13.8 ± 4.6 | 11.9 |

| Analog 1 | Methyl | CH₃ | 466 ± 108 | 42.5 ± 8.2 | 11.0 |

| Analog 2 | Butyl | CH₃ | 61.3 ± 8.9 | 7.9 ± 1.5 | 7.8 |

| JWH-018 | Pentyl | H | 9.00 ± 5.0 | 2.94 ± 2.6 | 3.1 |

| Analog 3 | Pentyl | CH₃ | 34.2 ± 4.5 | 5.6 ± 1.1 | 6.1 |

| Analog 4 | Hexyl | CH₃ | 43.1 ± 7.3 | 6.4 ± 1.2 | 6.7 |

Data compiled from Huffman et al. (2005).

Table 2: Effect of Naphthoyl Ring Substitution on Cannabinoid Receptor Affinity

| Compound | N-Alkyl Group (R1) | 2-Position (R2) | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio |

| This compound | Propyl | CH₃ | None | 164 ± 22 | 13.8 ± 4.6 | 11.9 |

| JWH-120 | Propyl | H | 4-Methyl | 42.0 ± 8.0 | 1.2 ± 0.2 | 35.0 |

| JWH-151 | Propyl | CH₃ | 6-Methoxy | 189 ± 21 | 1.8 ± 0.3 | 105.0 |

| JWH-267 | Pentyl | H | 2-Methoxy | 16.0 ± 2.0 | 0.8 ± 0.1 | 20.0 |

| JWH-422 | Propyl | CH₃ | 4-Iodo | 330 ± 45 | 11.5 ± 2.1 | 28.7 |

| JWH-417 | Pentyl | H | 8-Iodo | >1000 | 25.0 ± 5.0 | >40 |

Data compiled from Huffman et al. (2005) and Wiley et al. (2012).

Table 3: Functional Activity of Selected JWH Analogs

| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |

| This compound | 216 | ~100 | - | - |

| JWH-120 | - | - | 150 | 80 (partial agonist) |

| JWH-151 | - | - | 120 | 100 (full agonist) |

| JWH-267 | - | - | 180 | 65 (partial agonist) |

Data compiled from various sources, including functional assays reported by Huffman et al. (2005) and Atwood et al. (2010).

Experimental Protocols

A comprehensive understanding of the SAR of this compound is underpinned by rigorous experimental methodologies. The following sections detail the key protocols employed in the synthesis and pharmacological evaluation of these compounds.

Synthesis of 1-Alkyl-2-methyl-3-(1-naphthoyl)indoles (General Procedure)

The synthesis of this compound and its analogs is typically achieved through a Friedel-Crafts acylation reaction.

-

Preparation of the Indole Grignard Reagent: To a solution of 2-methylindole in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of a Grignard reagent, such as methylmagnesium bromide, is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the indole Grignard reagent.

-

Acylation: The desired 1-naphthoyl chloride, dissolved in an anhydrous solvent, is added dropwise to the freshly prepared indole Grignard reagent at 0°C. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Alkylation of the Indole Nitrogen: The resulting 3-(1-naphthoyl)-2-methylindole is then N-alkylated. The compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), and a base, typically powdered potassium hydroxide (KOH), is added. The appropriate alkyl halide (e.g., 1-bromopropane for the synthesis of this compound) is then added, and the mixture is heated at 80°C for several hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-alkyl-2-methyl-3-(1-naphthoyl)indole.

Cannabinoid Receptor Binding Assay

The affinity of this compound and its analogs for CB1 and CB2 receptors is determined using a competitive radioligand binding assay.

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 or CB2 receptor. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (this compound or its analog).

-

Incubation: The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using a nonlinear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein activation upon binding to the cannabinoid receptors.

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.

-

Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Setup: In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The data are plotted as the percentage of stimulation over basal [³⁵S]GTPγS binding versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect produced by the compound).

Mandatory Visualizations

The following diagrams provide a visual representation of the key concepts discussed in this guide.

Conclusion

The structure-activity relationship of this compound and its analogs reveals a nuanced interplay between chemical structure and cannabinoid receptor affinity and function. The N-alkyl chain length, the presence of a 2-methyl group on the indole ring, and the position and nature of substituents on the naphthoyl ring are all critical determinants of CB2 receptor selectivity and potency. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to design novel CB2-selective ligands with improved therapeutic profiles. The continued exploration of the SAR of this chemical class holds significant promise for the development of targeted therapies for a range of immune-mediated and inflammatory disorders.

JWH-015: A Technical Guide to its Binding Affinity and Receptor Signaling at CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of JWH-015 for the cannabinoid receptors CB1 and CB2. It details the experimental methodologies used to determine these affinities and explores the downstream signaling pathways associated with receptor activation.

Introduction

This compound is a synthetic cannabinoid of the aminoalkylindole class, notable for its preferential binding to the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1).[1][2] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in immune cells and tissues.[1][3] Understanding the precise binding characteristics and subsequent signaling cascades of this compound is crucial for the development of targeted therapeutics with minimal psychoactive side effects, which are typically associated with CB1 receptor activation.[2]

Binding Affinity of this compound for CB1 and CB2 Receptors

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound has been consistently shown to exhibit a significantly higher affinity for the CB2 receptor compared to the CB1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) values for this compound at human cloned CB1 and CB2 receptors as reported in various studies.

| Receptor | This compound Ki (nM) | Reference |

| CB1 | 383 | [1][4][5] |

| 336 | [6] | |

| 23,000 | [7] | |

| CB2 | 13.8 | [1][4][5] |

Note: Variations in Ki values can be attributed to differences in experimental conditions, such as the cell line used for receptor expression and the specific radioligand employed in the assay.

One study also reported an EC50 of 216 nM for this compound in inhibiting excitatory postsynaptic currents in murine autaptic hippocampal neurons, an effect mediated by CB1 receptors.[6] While this compound is considered CB2-selective, it can still activate CB1 receptors, particularly at higher concentrations.[6]

Experimental Protocols: Radioligand Binding Assay

The binding affinities of this compound are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing human recombinant CB1 or CB2 receptors.[4]

-

Radioligand: A tritiated cannabinoid agonist with high affinity for both receptors, such as [³H]CP 55,940.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and other salts to maintain physiological pH and reduce non-specific binding.

-

Glass Fiber Filters: For separating bound from free radioligand.

-

Scintillation Counter: For quantifying the radioactivity.

Methodology

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[8]

-

-

Competitive Binding Assay:

-

A fixed concentration of the radioligand (typically at its Kd value) is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete for binding with the radioligand.

-

Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled agonist) are included.[9]

-

The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[9]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters.[9] The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[10][11] Upon agonist binding, they primarily couple to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13][14] This is a key mechanism through which they exert their cellular effects.

CB1 Receptor Signaling

Activation of the CB1 receptor by an agonist like this compound (at higher concentrations) initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production.[10][15]

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[10][14]

-

Activation of MAPK Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell proliferation.[10]

CB2 Receptor Signaling

The signaling pathways initiated by CB2 receptor activation are similar to those of CB1, but with some distinctions. The primary pathways include:

-

Inhibition of Adenylyl Cyclase: Similar to CB1, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cAMP levels.[11][12]

-

Activation of MAPK Pathways: CB2 receptor activation strongly stimulates MAPK pathways, including ERK1/2, JNK, and p38 MAPK, which play a crucial role in immune cell function, inflammation, and cell survival.[12][16]

-

PI3K/Akt Pathway: The Gβγ subunits can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is important for cell survival and proliferation.[12][16]

References

- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. benchchem.com [benchchem.com]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 12. birchandfog.biz [birchandfog.biz]

- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 16. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

In Vitro Metabolism of JWH-015: A Technical Guide

This guide provides a comprehensive overview of the in vitro metabolism of JWH-015, a synthetic cannabinoid that selectively agonizes the peripheral cannabinoid receptor (CB2). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoid metabolism and toxicology. This document details the metabolic pathways of this compound, summarizes quantitative data on its metabolites, and provides established experimental protocols for its in vitro investigation.

Metabolic Profile of this compound

The in vitro metabolism of this compound is extensive, leading to a variety of phase I metabolites. A study utilizing human liver microsomes identified a total of 22 metabolites.[1] The primary metabolic transformations include monohydroxylation on the naphthyl and indole rings, as well as on the N-pentyl chain. Further oxidation of monohydroxylated metabolites leads to the formation of dihydroxylated, trihydroxylated, and dehydrogenated derivatives. Carboxylated metabolites resulting from the oxidation of the terminal methyl group of the pentyl chain are also observed.

The metabolic reactions can be summarized as follows:

-

Hydroxylation: The addition of hydroxyl groups is a major metabolic route, occurring at various positions on the this compound molecule.

-

Dehydrogenation: The formation of ketone and aldehyde metabolites occurs through the dehydrogenation of hydroxylated intermediates.

-

Carboxylation: Oxidation of the pentyl chain leads to the formation of carboxylic acid derivatives.

Quantitative Data on this compound Metabolites

The following table summarizes the identified in vitro metabolites of this compound, categorized by the type of metabolic reaction and the location of the modification. While precise quantitative abundance data is often limited in initial metabolic screening studies, the table reflects the observed diversity of metabolic products.

| Metabolite ID | Metabolic Reaction(s) | Location of Modification(s) |

| M1 | Monohydroxylation | Naphthyl Ring |

| M2 | Monohydroxylation | Indole Ring |

| M3 | Monohydroxylation | N-Pentyl Chain (ω) |

| M4 | Monohydroxylation | N-Pentyl Chain (ω-1) |

| M5 | Dihydroxylation | Naphthyl Ring and N-Pentyl Chain |

| M6 | Dihydroxylation | Indole Ring and N-Pentyl Chain |

| M7 | Dihydroxylation | Two positions on the N-Pentyl Chain |

| M8 | Trihydroxylation | Various combinations |

| M9 | Dehydrogenation (following Hydroxylation) | N-Pentyl Chain |

| M10 | Carboxylation | N-Pentyl Chain |

| M11 | N-dealkylation | N-Pentyl Chain |

| ... (up to 22) | Various combinations of the above | Various locations |

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are based on established methodologies for studying the in vitro metabolism of synthetic cannabinoids using human liver microsomes (HLM) and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5][6]

Incubation with Human Liver Microsomes

Objective: To generate metabolites of this compound using a well-established in vitro system that mimics hepatic metabolism.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Incubator/Water Bath (37°C)

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-incubated mixture. The final concentration of the substrate can be optimized but is typically in the low micromolar range.

-

Start the reaction by adding the NADPH-regenerating system.

-